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Compound of Interest

Compound Name:
1-(3-Chloro-2-

hydroxyphenyl)ethanone

Cat. No.: B016315 Get Quote

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction
1-(3-Chloro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone that serves as a

pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring an

acetophenone core substituted with both a hydroxyl group in the ortho position and a chlorine

atom in the meta position relative to the acetyl group, provides a unique combination of

reactivity and functionality. This arrangement makes it a valuable precursor for constructing

more complex molecules, particularly heterocyclic compounds with potential biological activity.

This guide offers a comprehensive overview of its chemical identity, properties, synthesis,

applications, and safety protocols, tailored for professionals in chemical research and drug

development.

Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its universally recognized

name and structure.

IUPAC Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

Synonyms:
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2'-Hydroxy-3'-chloroacetophenone[1][2]

3-Chloro-2-hydroxyacetophenone[1]

Chemical Structure:

Caption: Chemical structure of 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Key Identifiers:

Identifier Value Source

CAS Number 3226-34-4 [1]

Molecular Formula C₈H₇ClO₂ [1]

Molecular Weight 170.59 g/mol [1]

InChI Key
GBWVDQBTXFIIJF-

UHFFFAOYSA-N

InChI
1S/C8H7ClO2/c1-5(10)6-3-2-

4-7(9)8(6)11/h2-4,11H,1H3

Physicochemical Properties
The physical and chemical characteristics of the compound dictate its handling, storage, and

application in various reactions.

Property Value Source

Appearance Yellow solid [3]

Melting Point 80 °C [2][3]

Boiling Point
247.1°C at 760 mmHg

(Predicted)
[3]

Storage

Room Temperature, sealed in

dry conditions, under inert

atmosphere

[1][2]
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Synthesis and Reactivity
Synthesis Pathway
A common and effective method for synthesizing hydroxyacetophenones is the Fries

rearrangement. For 1-(3-Chloro-2-hydroxyphenyl)ethanone, this involves the rearrangement

of 2-chlorophenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as

aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic

oxygen to the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (and its

ester) favors substitution at positions ortho and para to it. In this case, the desired product is

one of the potential isomers.

2-Chlorophenyl Acetate

Fries Rearrangement

Lewis Acid (e.g., AlCl₃)
Heat

1-(3-Chloro-2-hydroxyphenyl)ethanone
+ Isomers

Purification
(e.g., Crystallization)

Pure Product

Click to download full resolution via product page

Caption: Fries rearrangement workflow for synthesizing the target compound.

Experimental Protocol: Fries Rearrangement (General
Procedure)
This protocol is a representative example based on the established Fries rearrangement

methodology for similar substrates.

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5

equivalents).

Solvent: Add a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and cool the

mixture in an ice bath.
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Reactant Addition: Slowly add 2-chlorophenyl acetate (1.0 equivalent) to the stirred

suspension.

Reaction: After the addition is complete, slowly heat the reaction mixture to the required

temperature (typically between 60°C and 160°C, depending on the solvent) and maintain for

several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture to room temperature and then

carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl) to

decompose the aluminum complex.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting crude product, a

mixture of ortho and para isomers, can be purified by column chromatography or

recrystallization to isolate the desired 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Reactivity Insights
The chemical behavior of 1-(3-Chloro-2-hydroxyphenyl)ethanone is governed by its three

key functional groups:

Acetyl Group (-COCH₃): The ketone functionality is a primary site for nucleophilic addition

and condensation reactions. The acidic α-protons on the methyl group are readily removed

by a base, forming an enolate. This enolate is a key intermediate in reactions like the

Claisen-Schmidt condensation.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated. Its

position ortho to the acetyl group allows for intramolecular hydrogen bonding, which

influences the molecule's conformation and reactivity. It also acts as a powerful activating

and ortho-, para-directing group for electrophilic aromatic substitution, although the ring is

somewhat deactivated by the other substituents.

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the

aromatic ring towards electrophilic substitution. Its presence is crucial for modulating the

electronic properties and biological activity of derivative compounds.
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Applications in Research and Drug Development
The primary value of 1-(3-Chloro-2-hydroxyphenyl)ethanone lies in its role as a versatile

building block for synthesizing heterocyclic compounds of medicinal interest.[3]

Precursor for Chalcones and Flavonoids
This compound is an ideal starting material for synthesizing chalcones (α,β-unsaturated

ketones) via the Claisen-Schmidt condensation with various aromatic aldehydes.[3] The 2'-

hydroxy group in the acetophenone is particularly significant; it can increase the electrophilicity

of the resulting chalcone's α,β-unsaturated system through hydrogen bonding, enhancing its

reactivity for subsequent cyclization reactions.[3] These chalcone intermediates are then used

to construct flavonoids, a class of compounds known for a wide range of biological activities.

1-(3-Chloro-2-hydroxyphenyl)ethanone

Claisen-Schmidt
Condensation

Aromatic Aldehyde
(Ar-CHO)

Substituted Chalcone
Intermediate

Oxidative
Cyclization

Flavone / Flavonoid
Derivative
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Caption: Role as an intermediate in flavonoid synthesis.

Pharmaceutical Intermediate
Chlorinated acetophenones are widely used as intermediates in the synthesis of active

pharmaceutical ingredients (APIs).[4] While specific drug synthesis pathways starting directly

from 1-(3-Chloro-2-hydroxyphenyl)ethanone are proprietary, its structural motifs are present

in various classes of therapeutic agents. Its utility as a precursor for compounds with potential

histone deacetylase (HDAC) inhibitory activity has been noted for structurally related

molecules, highlighting the importance of the α-haloketone framework in drug design.[4]

Safety and Handling
Proper handling of 1-(3-Chloro-2-hydroxyphenyl)ethanone is essential to ensure laboratory

safety. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:[5]
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Category P-Statement Description

Prevention P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

P264

Wash face, hands and any

exposed skin thoroughly after

handling.

P280

Wear protective

gloves/protective clothing/eye

protection/face protection.

Response P302 + P352
IF ON SKIN: Wash with plenty

of soap and water.

P304 + P340

IF INHALED: Remove person

to fresh air and keep

comfortable for breathing.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

P312
Call a POISON CENTER or

doctor if you feel unwell.

Storage P403 + P233

Store in a well-ventilated

place. Keep container tightly

closed.

P405 Store locked up.

Disposal P501

Dispose of contents/container

to an approved waste disposal

plant.

First-Aid Measures[6]
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a

physician or poison control center if you feel unwell.

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If

skin irritation persists, seek medical attention.

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes. Get immediate medical attention.

Ingestion: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth.

Do NOT induce vomiting.

Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Ensure eyewash stations and safety showers are close to the workstation.

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166

or NIOSH standards.

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin

exposure.

Conclusion
1-(3-Chloro-2-hydroxyphenyl)ethanone is more than a simple chemical compound; it is a

strategic precursor that offers significant advantages in the synthesis of complex organic

molecules. Its defined structure and predictable reactivity make it an indispensable tool for

researchers and scientists in the pharmaceutical and fine chemical industries. A thorough

understanding of its properties, synthesis, and safe handling procedures is crucial for unlocking

its full potential in the development of novel materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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